![molecular formula C12H9NO4 B6165761 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 911099-24-6](/img/no-structure.png)

2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

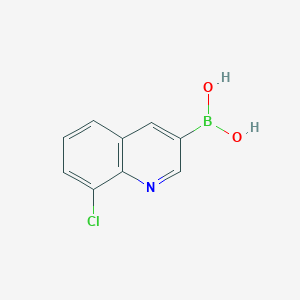

“2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Synthesis Analysis

The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This compound can be used in the synthesis of glycan probes .Molecular Structure Analysis

The molecular structure of this compound includes a maleimide group and a terminal carboxylic acid . The maleimide group is capable of reacting with a thiol group to form a covalent bond .Chemical Reactions Analysis

The maleimide group in the compound can react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol, which can be useful in various biochemical applications .Physical and Chemical Properties Analysis

The compound has a molecular weight of 155.11 . It has a density of 1.578±0.06 g/cm3 (Predicted), a melting point of 114 °C (Solv: chloroform (67-66-3)), a boiling point of 376.7±25.0 °C (Predicted), and a refractive index of 1.581 .作用機序

Target of Action

It is known that this compound can be used as a protein cross-linking agent , suggesting that it may interact with specific proteins in the body.

Mode of Action

As a protein cross-linking agent , it likely forms covalent bonds with certain amino acids in proteins, altering their structure and function.

Biochemical Pathways

Given its role as a protein cross-linking agent , it may impact multiple pathways depending on the specific proteins it interacts with.

Result of Action

As a protein cross-linking agent , it could potentially alter protein function, leading to various cellular effects.

Safety and Hazards

The compound has been classified with the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

将来の方向性

生化学分析

Biochemical Properties

The compound 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid is known to interact with biomolecules containing a thiol group . The maleimide group in the compound reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol . This property makes it a valuable tool in biochemical research, particularly in the study of proteins and enzymes that contain thiol groups.

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a covalent bond with thiol-containing biomolecules This can lead to changes in the function of these molecules, potentially influencing enzyme activity and gene expression

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid involves the condensation of 2-acetylphenylacetic acid with glycine followed by cyclization and oxidation.", "Starting Materials": [ "2-acetylphenylacetic acid", "glycine", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium nitrate", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-acetylphenylacetic acid (1.0 g) and glycine (0.8 g) in 10 mL of sodium hydroxide solution (10%) and stir for 30 minutes at room temperature.", "Step 2: Add acetic anhydride (1.0 mL) dropwise to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add sulfuric acid (2.0 mL) to the reaction mixture and heat at 80°C for 2 hours to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in water (10 mL) and add sodium nitrite (0.5 g) and sodium nitrate (0.5 g) to the solution. Stir for 30 minutes at room temperature.", "Step 5: Add hydrogen peroxide (1.0 mL) to the reaction mixture and stir for an additional 30 minutes.", "Step 6: Acidify the reaction mixture with sulfuric acid (2.0 mL) and extract with ethyl acetate (3 x 10 mL).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 8: Purify the yellow solid by recrystallization from ethanol to obtain 2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid (0.5 g) as a yellow solid." ] } | |

CAS番号 |

911099-24-6 |

分子式 |

C12H9NO4 |

分子量 |

231.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。